Cas no 2121514-33-6 (2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

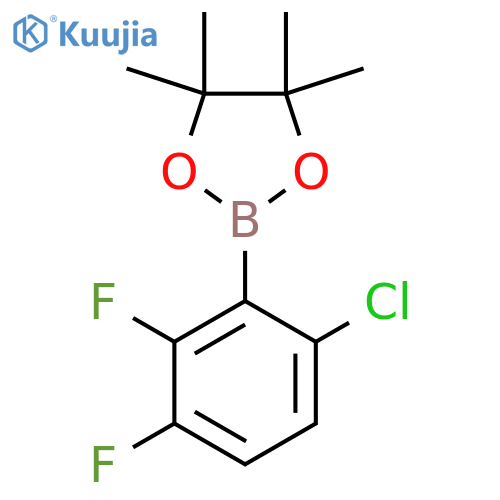

2121514-33-6 structure

商品名:2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS番号:2121514-33-6

MF:C12H14BClF2O2

メガワット:274.499169826508

MDL:MFCD28806035

CID:5074332

PubChem ID:124251350

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 2,3-Difluoro-6-chlorophenylboronic acid pinacol ester

- 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-

- 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

- MDL: MFCD28806035

- インチ: 1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3

- InChIKey: HFQQULQLTDSDRG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(=C1B1OC(C)(C)C(C)(C)O1)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 311

- トポロジー分子極性表面積: 18.5

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559312-500 mg |

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester; . |

2121514-33-6 | 500MG |

€415.70 | 2023-04-13 | ||

| Enamine | EN300-1706336-1.0g |

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2121514-33-6 | 1g |

$857.0 | 2023-06-04 | ||

| Enamine | EN300-1706336-10.0g |

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2121514-33-6 | 10g |

$3683.0 | 2023-06-04 | ||

| abcr | AB559312-1g |

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester; . |

2121514-33-6 | 1g |

€443.80 | 2025-03-19 | ||

| Aaron | AR01ORD7-1g |

1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- |

2121514-33-6 | 95% | 1g |

$467.00 | 2025-02-12 | |

| Enamine | EN300-1706336-0.1g |

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2121514-33-6 | 0.1g |

$376.0 | 2023-09-20 | ||

| Enamine | EN300-1706336-0.25g |

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2121514-33-6 | 0.25g |

$393.0 | 2023-09-20 | ||

| abcr | AB559312-1 g |

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester; . |

2121514-33-6 | 1g |

€562.00 | 2023-04-13 | ||

| Enamine | EN300-1706336-0.05g |

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2121514-33-6 | 0.05g |

$359.0 | 2023-09-20 | ||

| abcr | AB559312-250mg |

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester; . |

2121514-33-6 | 250mg |

€247.70 | 2025-03-19 |

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

2121514-33-6 (2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2121514-33-6)2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):154.0/276.0/904.0